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1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile is a heterocyclic compound characterized by its unique indazole structure. Its molecular formula is C18H21N3, and it has a molar mass of 279.38 g/mol. The compound features a tert-butyl group attached to a phenyl ring, which contributes to its hydrophobic properties and potential biological activities. The presence of the carbonitrile functional group enhances its reactivity and solubility in organic solvents, making it a compound of interest in various chemical and biological applications .
The chemical reactivity of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile is influenced by its functional groups. Key reactions include:
These reactions can lead to the synthesis of various derivatives with potential biological activities .
Research indicates that compounds related to 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile exhibit significant biological activities. Preliminary studies suggest potential anti-inflammatory and anticancer properties. For instance, derivatives of tetrahydroindazoles have shown efficacy against certain cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Additionally, the compound's interactions with specific molecular targets may lead to the modulation of enzymatic activities linked to disease processes .
The synthesis of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile typically involves several steps:
Various methods have been documented in literature for synthesizing similar compounds, highlighting the versatility of reaction conditions and starting materials used .
The unique properties of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile make it suitable for several applications:
Interaction studies involving 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile focus on its binding affinity to various biological targets. Preliminary findings suggest that this compound could interact with enzymes involved in metabolic pathways or signal transduction mechanisms. Such interactions are crucial for understanding its mechanism of action and potential therapeutic effects .
Several compounds exhibit structural similarities to 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4,5-Dihydro-1H-indazole | Lacks tert-butyl substitution; simpler structure | Less hydrophobic; different biological activity profile |
| 1-Methyl-4,5,6,7-tetrahydroindazole | Methyl group instead of tert-butyl | Potentially different pharmacokinetics |
| 2-(4-tert-butylphenyl)-5-methylindazole | Contains methyl group; similar phenyl substitution | May exhibit distinct reactivity due to methyl substitution |
| 1-(phenyl)-4-cyanotetrahydroindazole | Cyanide group instead of tert-butyl | Different electronic properties affecting reactivity |
These comparisons underscore the uniqueness of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile in terms of its hydrophobicity and potential biological interactions. Each compound's specific substitutions influence its reactivity and biological activity significantly .